molecular formula C14H14N2O2S B14119749 N'-[(Z)-(4-methylphenyl)methylidene]benzenesulfonohydrazide

N'-[(Z)-(4-methylphenyl)methylidene]benzenesulfonohydrazide

Cat. No.: B14119749
M. Wt: 274.34 g/mol
InChI Key: QLNFPAAQLQIDCN-PTNGSMBKSA-N
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Description

N’-[(1E)-(4-methylphenyl)methylidene]benzenesulfonohydrazide is an organic compound that belongs to the class of sulfonohydrazides This compound is characterized by the presence of a sulfonyl group attached to a hydrazide moiety, which is further linked to a benzene ring substituted with a 4-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E)-(4-methylphenyl)methylidene]benzenesulfonohydrazide typically involves the condensation reaction between 4-methylbenzaldehyde and benzenesulfonohydrazide. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization from an appropriate solvent .

Industrial Production Methods

While specific industrial production methods for N’-[(1E)-(4-methylphenyl)methylidene]benzenesulfonohydrazide are not well-documented, the general approach involves large-scale synthesis using similar condensation reactions. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and catalyst concentration.

Chemical Reactions Analysis

Types of Reactions

N’-[(1E)-(4-methylphenyl)methylidene]benzenesulfonohydrazide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction reactions can convert the hydrazone moiety to corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfonyl derivatives, amines, and substituted sulfonohydrazides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N’-[(1E)-(4-methylphenyl)methylidene]benzenesulfonohydrazide has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in analytical chemistry.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.

    Medicine: Research has explored its potential as a lead compound for developing new therapeutic agents.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N’-[(1E)-(4-methylphenyl)methylidene]benzenesulfonohydrazide involves its interaction with specific molecular targets and pathways. The compound’s hydrazone moiety can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, its ability to undergo redox reactions and form reactive intermediates contributes to its antimicrobial and antioxidant effects .

Comparison with Similar Compounds

Similar Compounds

  • N’-[(1E)-(4-fluorophenyl)methylidene]benzenesulfonohydrazide
  • N’-[(1E)-(4-chlorophenyl)methylidene]benzenesulfonohydrazide
  • N’-[(1E)-(4-methoxyphenyl)methylidene]benzenesulfonohydrazide

Uniqueness

N’-[(1E)-(4-methylphenyl)methylidene]benzenesulfonohydrazide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-methyl group enhances its lipophilicity and may influence its interaction with biological targets, making it a valuable compound for further research and development .

Properties

Molecular Formula

C14H14N2O2S

Molecular Weight

274.34 g/mol

IUPAC Name

N-[(Z)-(4-methylphenyl)methylideneamino]benzenesulfonamide

InChI

InChI=1S/C14H14N2O2S/c1-12-7-9-13(10-8-12)11-15-16-19(17,18)14-5-3-2-4-6-14/h2-11,16H,1H3/b15-11-

InChI Key

QLNFPAAQLQIDCN-PTNGSMBKSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=N\NS(=O)(=O)C2=CC=CC=C2

Canonical SMILES

CC1=CC=C(C=C1)C=NNS(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

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